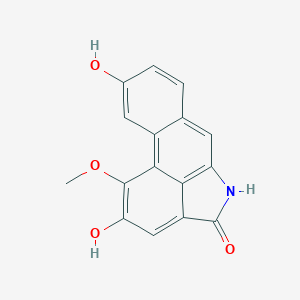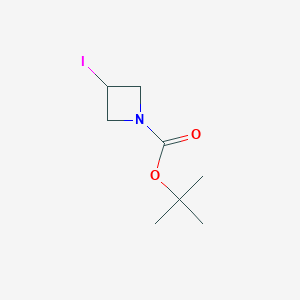
1-Boc-3-iodoazetidine
Vue d'ensemble
Description
1-Boc-3-iodoazetidine, also known as 1-tert-butoxycarbonyl-3-iodoazetidine, is an organoiodine compound with a molecular formula of C7H11INO2. It is a colorless, crystalline solid that is soluble in polar organic solvents such as acetone and ethanol. Its structure consists of an azetidine ring with an iodine atom attached at the 3-position and a tert-butyloxycarbonyl (Boc) group attached at the 1-position. This compound has a wide range of applications in organic synthesis, as it can be used as a building block for the synthesis of various compounds.
Applications De Recherche Scientifique
Protection de l'anode au lithium dans les batteries lithium-oxygène
Le 1-Boc-3-iodoazetidine a été étudié comme médiateur redox pour améliorer la stabilité et la rechargeabilité des batteries lithium-oxygène . Ces batteries sont confrontées à des défis en raison de l'"effet navette", où les ions lithium circulent entre l'anode et la cathode, ce qui entraîne une perte de capacité. Le BIA forme une couche protectrice in situ sur l'anode au lithium, atténuant cet effet. La réaction entre le lithium métallique et le BIA conduit à la formation d'iodure de lithium (LiI) et d'espèces organométalliques du lithium.
Intermédiaire de synthèse organique
Le this compound sert d'intermédiaire en synthèse chimique organique . Sa structure unique le rend précieux pour la construction de molécules plus complexes. Les chercheurs l'utilisent pour introduire une fonctionnalité iodée dans divers cadres organiques.
Safety and Hazards
1-Boc-3-Iodoazetidine is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and release to the environment .
Relevant Papers A paper titled “Bifunctional 1‑Boc-3-Iodoazetidine Enhancing Lithium Anode Stability and Rechargeability of Lithium−Oxygen Batteries” discusses the use of this compound in enhancing the stability and rechargeability of lithium-oxygen batteries .
Mécanisme D'action
Target of Action
1-Boc-3-iodoazetidine is an organic compound that is primarily used as a reactant and additive in the formation of a lithium anode protective layer . The primary target of this compound is the lithium metal, which it interacts with to form lithium iodide (LiI) and lithium-based organometallic .
Mode of Action
The mode of action of this compound involves a reaction with lithium metal. This reaction results in the formation of lithium iodide and lithium-based organometallic . This process is part of an in situ lithium anode protection method designed to prevent the continuous loss of redox mediators in lithium-oxygen batteries .
Biochemical Pathways
Its reaction with lithium metal suggests that it plays a role in the electrochemical processes involved in battery operation .
Result of Action
The result of this compound’s action is the formation of a protective layer on the lithium anode. This layer helps to enhance the stability and rechargeability of lithium-oxygen batteries .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is light sensitive and incompatible with oxidizing agents . Its handling requires a well-ventilated place, suitable protective clothing, and non-sparking tools to prevent fire caused by electrostatic discharge steam .
Propriétés
IUPAC Name |
tert-butyl 3-iodoazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14INO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDIKRMPZNLBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451431 | |
| Record name | 1-Boc-3-iodoazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
254454-54-1 | |
| Record name | 1-Boc-3-iodoazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-iodoazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Boc-3-iodoazetidine (BIA) enhance the performance of lithium-oxygen batteries?
A1: BIA functions as both a redox mediator (RM) and an additive in lithium-oxygen batteries []. When BIA reacts with lithium metal, it forms lithium iodide (LiI) and lithium-based organometallic compounds []. LiI effectively lowers the charging overpotential, while the in-situ formed organometallic layer on the anode serves two crucial purposes. Firstly, it prevents further reduction of RMs by the lithium metal, mitigating the detrimental "shuttle effect" []. Secondly, this protective layer inhibits the formation of lithium dendrites, enhancing the battery's stability and cycle life [].
Q2: What are the advantages of using this compound in lithium-oxygen batteries compared to conventional approaches?
A2: The use of BIA offers a unique in-situ method for anode protection in lithium-oxygen batteries []. Traditional approaches often involve physically separating the electrodes or employing external additives, which can add complexity and cost. BIA's dual functionality as both a RM and an anode-protecting agent simplifies the battery chemistry and results in significantly improved cycling performance, particularly at high current densities [].
Q3: Besides its application in batteries, what other synthetic applications does this compound have?
A3: this compound serves as a versatile building block in organic synthesis. For example, it can be utilized in copper-catalyzed coupling reactions with arylboronic acids to synthesize aryloxyazetidine derivatives [, ]. This reaction, catalyzed by CuI/L-proline, provides a valuable route to access a variety of azetidine derivatives, which are important structural motifs in medicinal chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



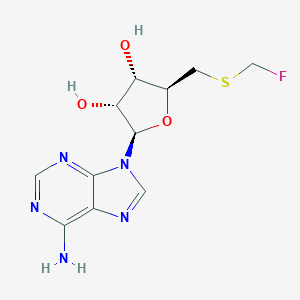

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B49073.png)
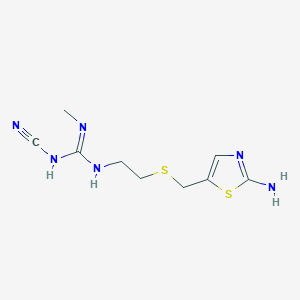
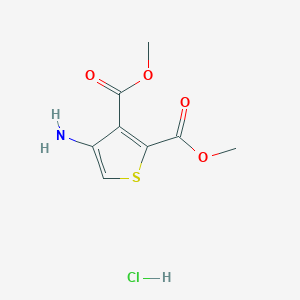
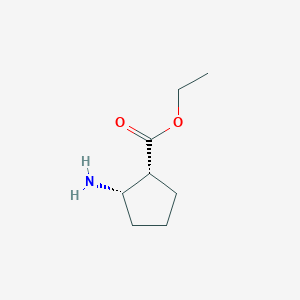
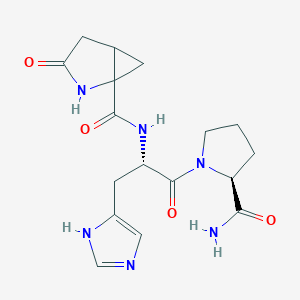
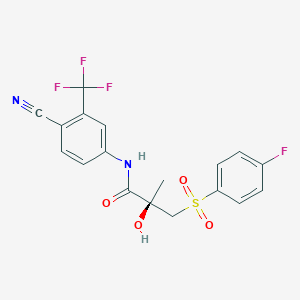

![8-methyl-7H-benzo[c]carbazole](/img/structure/B49087.png)
![4-[3-(4-Phenylphenyl)propyl]morpholine](/img/structure/B49089.png)
